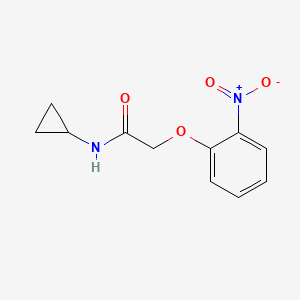

N-cyclopropyl-2-(2-nitrophenoxy)acetamide

Description

Contextualization of Phenoxyacetamide Derivatives in Organic Synthesis

Phenoxyacetamide derivatives constitute a versatile class of organic compounds that have garnered considerable attention in the field of organic synthesis and medicinal chemistry. nih.govresearchgate.net The core structure, characterized by a phenoxy group linked to an acetamide (B32628), serves as a valuable scaffold for the development of new therapeutic agents. Researchers have successfully synthesized a variety of phenoxyacetamide derivatives exhibiting a broad spectrum of pharmacological activities. These include anti-inflammatory, analgesic, anticonvulsant, and insecticidal properties. nih.govresearchgate.net The synthesis of these derivatives often involves the reaction of a substituted phenol (B47542) with an N-substituted 2-chloroacetamide, allowing for a high degree of structural diversity. The adaptability of the phenoxyacetamide framework makes it an attractive starting point for the design of new molecules with specific biological targets.

Strategic Importance of Cyclopropyl (B3062369) and Nitrophenoxy Moieties in Medicinal and Material Chemistry Scaffolds

The cyclopropyl group is a highly sought-after substituent in medicinal chemistry due to its unique conformational and electronic properties. iris-biotech.deacs.orgscientificupdate.com This small, strained ring can act as a bioisostere for other groups, such as a vinyl or isopropyl group, while offering a more rigid conformation. scientificupdate.com This rigidity can lead to enhanced binding affinity and selectivity for biological targets. iris-biotech.de Furthermore, the incorporation of a cyclopropyl ring can improve a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, and it can also influence physicochemical properties like lipophilicity and aqueous solubility. iris-biotech.denih.gov In drug design, these attributes are crucial for improving a compound's pharmacokinetic profile. acs.orgnih.gov

The nitrophenoxy moiety , particularly the 2-nitrophenoxy group, introduces strong electron-withdrawing properties to the molecule. wikipedia.org The nitro group significantly influences the electronic environment of the aromatic ring, which can be critical for molecular interactions and reactivity. vedantu.com In the context of medicinal chemistry, the nitro group can be a key pharmacophore, contributing to the biological activity of the compound. For instance, nitrophenol derivatives are used as intermediates in the synthesis of various pharmaceuticals. kajay-remedies.com In material science, the presence of a nitro group can lead to interesting optical and electronic properties, making such compounds candidates for nonlinear optical materials. mdpi.com

Scope and Research Objectives for N-cyclopropyl-2-(2-nitrophenoxy)acetamide Studies

Given the functional components of this compound, a focused research program on this molecule would encompass several key objectives. The primary goal would be to synthesize and characterize the compound, followed by a thorough investigation of its potential applications.

Key Research Objectives:

Synthesis and Structural Elucidation: To develop an efficient and scalable synthetic route to this compound and to fully characterize its structure using modern spectroscopic techniques.

Investigation of Biological Activity: Based on the known activities of phenoxyacetamide derivatives, to screen the compound for a range of biological activities, including but not limited to anti-inflammatory, analgesic, and antimicrobial effects.

Evaluation of Physicochemical Properties: To determine key physicochemical parameters such as solubility, lipophilicity (LogP), and metabolic stability to assess its drug-likeness.

Exploration in Material Science: To investigate the potential of the compound in material science, particularly in the area of nonlinear optics, leveraging the electronic properties of the nitrophenoxy group.

The table below summarizes the key structural components and their strategic importance.

| Moiety | Key Structural Features | Strategic Importance in Research |

| Phenoxyacetamide Core | Aromatic ring linked to an amide via an ether linkage | Versatile scaffold for developing new compounds with a wide range of biological activities. nih.govresearchgate.net |

| Cyclopropyl Group | Three-membered carbocyclic ring | Enhances metabolic stability, improves binding affinity through conformational rigidity, and modulates physicochemical properties. iris-biotech.deacs.orgnih.gov |

| 2-Nitrophenoxy Group | Phenyl ring with a nitro group ortho to the ether linkage | Strong electron-withdrawing properties, potential pharmacophore, and can impart unique optical and electronic properties. wikipedia.orgkajay-remedies.com |

Structure

3D Structure

Properties

CAS No. |

850217-82-2 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

N-cyclopropyl-2-(2-nitrophenoxy)acetamide |

InChI |

InChI=1S/C11H12N2O4/c14-11(12-8-5-6-8)7-17-10-4-2-1-3-9(10)13(15)16/h1-4,8H,5-7H2,(H,12,14) |

InChI Key |

IHPZSPDAHCIZJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |

solubility |

29.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of N Cyclopropyl 2 2 Nitrophenoxy Acetamide

Reactions Involving the Acetamide (B32628) Moiety

The acetamide portion of the molecule, characterized by the N-cyclopropyl substituent, is susceptible to a range of reactions including hydrolysis, transformations at the nitrogen atom, and unique molecular rearrangements.

Hydrolysis Pathways (Acidic and Basic Conditions)

The amide bond in N-cyclopropyl-2-(2-nitrophenoxy)acetamide can be cleaved through hydrolysis under both acidic and basic conditions, a characteristic reaction of amides. libretexts.org

Under acidic conditions, the reaction is typically catalyzed by a strong acid like hydrochloric acid and requires heating. libretexts.org The mechanism involves the initial protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on this carbon leads to a tetrahedral intermediate. The final steps involve the elimination of cyclopropylamine (B47189), which is protonated under the acidic conditions to form the cyclopropylammonium ion, and the formation of 2-(2-nitrophenoxy)acetic acid. youtube.comresearchgate.net

In the presence of a strong base, such as sodium hydroxide (B78521), and heat, the amide undergoes saponification. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate which then collapses, expelling the cyclopropylamide anion, a very poor leaving group. chemistrysteps.com However, the reaction is driven forward by the subsequent acid-base reaction where the strongly basic cyclopropylamide anion deprotonates the newly formed carboxylic acid, yielding cyclopropylamine and the sodium salt of 2-(2-nitrophenoxy)acetic acid. youtube.comchemistrysteps.com

| Condition | Reagents | Products | Mechanism Summary |

|---|---|---|---|

| Acidic | Dilute Strong Acid (e.g., HCl), Heat | 2-(2-nitrophenoxy)acetic acid, Cyclopropylammonium chloride | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. libretexts.orgresearchgate.net |

| Basic | Strong Base (e.g., NaOH), Heat | Sodium 2-(2-nitrophenoxy)acetate, Cyclopropylamine | Nucleophilic attack by hydroxide ion, followed by elimination and deprotonation. libretexts.orgyoutube.com |

N-Alkylation and N-Acylation Reactions

Modification of the amide nitrogen through alkylation or acylation is a potential transformation pathway.

N-Alkylation: Amides are generally weak bases and poor nucleophiles, making their direct N-alkylation challenging. mdpi.com To achieve alkylation, the amide must typically first be deprotonated using a strong base (e.g., sodium hydride) to form its more nucleophilic conjugate base, the amidate. This anion can then react with an alkylating agent, such as an alkyl halide, to yield the N,N-disubstituted amide. Phase-transfer catalysis under solvent-free conditions has also been shown to be effective for the N-alkylation of amides. mdpi.com

N-Acylation: The N-acylation of an already existing amide is generally an unfavorable process. The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity. While methods for the N-acylation of amines are widespread, further acylation of the resulting amide is not a common transformation and would require highly reactive acylating agents and specific catalytic conditions. researchgate.netbath.ac.uk

Rearrangement Reactions of the Amide Linkage

The presence of the N-cyclopropyl group introduces the possibility of unique rearrangement reactions driven by the release of ring strain.

Ring-Opening Rearrangement: N-cyclopropylamides have been shown to undergo a ring-opening rearrangement in the presence of a Lewis acid such as aluminum chloride (AlCl₃). rsc.orgresearchgate.net This transformation is proposed to proceed through a "Heine-type" aziridine (B145994) intermediate, which can then be intercepted by a nucleophile. rsc.org For this compound, this could potentially lead to the formation of N-(2-chloropropyl)-2-(2-nitrophenoxy)acetamide or cyclize to form a 5-methyl-2-oxazoline derivative, depending on the reaction conditions and nucleophiles present. rsc.orgresearchgate.net

Chapman-like Rearrangement: Although not a direct rearrangement of the amide, a related transformation is the Chapman rearrangement, which involves the thermal 1,3-shift of an aryl group from oxygen to nitrogen in an aryl imidate. organicreactions.orgdrugfuture.com this compound could theoretically be converted into the corresponding imidate, for example, by reaction with an O-alkylating agent. This intermediate could then potentially undergo a rearrangement, although the classic Chapman rearrangement involves an N-aryl group, and the reactivity of an N-cyclopropyl imidate in this context is less established.

Reactivity of the 2-Nitrophenoxy Group

The 2-nitrophenoxy substituent is the site of two major types of chemical transformations: reduction of the nitro group and electrophilic substitution on the aromatic ring.

Reduction of the Nitro Group to Amine Derivatives

The reduction of the aromatic nitro group to a primary amine is a fundamental and versatile reaction in organic synthesis. wikipedia.org This transformation significantly alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing group into a strongly electron-donating one. A wide variety of reagents can accomplish this reduction. organic-chemistry.org

Common methods include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under an atmosphere of hydrogen gas. wikipedia.orgcommonorganicchemistry.com It is generally clean and produces high yields.

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron, tin, or zinc, in the presence of a strong acid like hydrochloric acid. commonorganicchemistry.com

Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes offering greater chemoselectivity in the presence of other reducible functional groups. wikipedia.org

The reduction proceeds through several intermediates, including nitroso and hydroxylamino species, before reaching the final amine product, 2-(2-aminophenoxy)-N-cyclopropylacetamide. nih.gov

| Method | Typical Reagents | Key Characteristics |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | High efficiency, clean reaction; may reduce other functional groups. commonorganicchemistry.com |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/AcOH | Classic, robust method; requires stoichiometric amounts of metal and acidic workup. commonorganicchemistry.com |

| Transfer Hydrogenation | HCOONH₄, Pd/C | Avoids the use of gaseous hydrogen; mild conditions. mdpi.com |

| Chemoselective Reagents | SnCl₂, Na₂S₂O₄ | Can offer selectivity in the presence of other reducible groups. wikipedia.org |

Electrophilic Aromatic Substitution Reactions on the Nitrophenyl Ring

Electrophilic aromatic substitution (EAS) on the 2-nitrophenoxy ring is governed by the combined directing effects of the ether (-OR) and nitro (-NO₂) substituents. wikipedia.org

Ether Group (-OR): The ether oxygen is a strong activating group and an ortho, para-director. It donates electron density to the ring via resonance, stabilizing the cationic intermediate (sigma complex) formed during the substitution, particularly when the electrophile adds to the ortho or para positions. libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. youtube.com It strongly withdraws electron density from the ring through both inductive and resonance effects, destabilizing the sigma complex. quora.comorganicchemistrytutor.com

In the 2-nitrophenoxy group, these two substituents are ortho to each other. Their directing effects are in opposition. The powerful activating, ortho, para-directing effect of the ether group dominates the deactivating, meta-directing effect of the nitro group. Therefore, incoming electrophiles will be directed primarily to the positions that are ortho and para to the ether linkage (positions 6 and 4, respectively). Position 4 is generally favored over position 6 due to reduced steric hindrance. The reaction rate will be slower than that of phenol (B47542) or anisole (B1667542) due to the deactivating influence of the nitro group, but faster than that of nitrobenzene (B124822). lkouniv.ac.in

| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-cyclopropyl-2-(4-nitro-2-nitrophenoxy)acetamide | The activating -OR group directs the incoming -NO₂ group to the para position. libretexts.org |

| Halogenation | Br₂, FeBr₃ | N-cyclopropyl-2-(4-bromo-2-nitrophenoxy)acetamide | The -OR group directs the incoming bromine atom to the para position. |

| Sulfonation | Fuming H₂SO₄ | 4-(2-(cyclopropylamino)-2-oxoethoxy)-3-nitrobenzenesulfonic acid | The -OR group directs the incoming -SO₃H group to the para position. masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed. | The ring is too strongly deactivated by the nitro group for Friedel-Crafts reactions to occur. lkouniv.ac.in |

Nucleophilic Aromatic Substitution (SNAr) Potential at the Nitrophenyl Ring

The presence of a nitro group ortho to the phenoxy ether linkage significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Aromatic rings, typically nucleophilic, become electrophilic when substituted with strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com The SNAr mechanism is distinct from SN1 or SN2 reactions, as it involves a two-step addition-elimination process at an sp2-hybridized carbon. wikipedia.orgpressbooks.pub

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the phenoxy ether). This first step is typically rate-determining and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.comyoutube.com The stability of this intermediate is crucial, and the ortho-nitro group plays a key role by delocalizing the negative charge through resonance. pressbooks.publibretexts.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

For this compound, the 2-nitrophenoxy moiety is the leaving group. The reaction is facilitated by the strong electron-withdrawing nature of the ortho-nitro group. A wide variety of strong nucleophiles can potentially displace the ether linkage.

Potential Nucleophiles for SNAr Reactions:

Alkoxides (RO-): Reaction with alkoxides would yield new ether derivatives.

Amines (RNH2, R2NH): Primary or secondary amines could replace the phenoxy group to form substituted nitroanilines.

Thiolates (RS-): Thiolates would lead to the formation of aryl sulfides.

Hydroxide (OH-): Under forcing conditions, hydrolysis could occur to produce 2-nitrophenol (B165410).

The reactivity order for leaving groups in SNAr reactions is generally F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step is the nucleophilic attack, which is enhanced by the high electronegativity of the leaving group, rather than the bond-breaking step. chemistrysteps.com

Transformations of the Cyclopropyl (B3062369) Ring

The cyclopropane (B1198618) ring is a strained three-membered carbocycle that exhibits unique chemical properties, sometimes described as having "double bond character." rsc.org This inherent ring strain of over 100 kJ mol−1 provides a thermodynamic driving force for ring-opening reactions. nih.gov The reactivity of the cyclopropyl group in this molecule is influenced by the adjacent amide functionality.

Ring-Opening Reactions (e.g., Electrophilic, Radical-Induced)

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under various conditions, leading to acyclic products.

Electrophilic Ring-Opening: Under acidic conditions, the cyclopropane ring can be opened. For instance, treatment of N-cyclopropylamides with Lewis acids like AlCl3 has been shown to induce a ring-opening rearrangement. rsc.orgresearchgate.net Similarly, superacid-promoted reactions of cyclopropylamines can lead to regioselective protonation and cleavage of the distal C-C bond, forming a dicationic intermediate that can be trapped by nucleophiles. nih.gov This suggests that treatment of this compound with a strong acid could lead to the formation of an N-(2-halopropyl) or related acyclic amide derivative, depending on the reaction conditions and nucleophiles present. rsc.org

Radical-Induced Ring-Opening: The cyclopropyl group can undergo ring-opening via radical pathways. This process is often initiated by the formation of a radical adjacent to the ring, such as a nitrogen-centered radical on the amide. bris.ac.uk Upon single-electron oxidation, N-cyclopropylamines form radical cations that undergo rapid and irreversible ring-opening through β-scission. nih.govacs.org This cleavage generates a more stable alkyl radical intermediate. nih.gov This radical can then be trapped or participate in subsequent cyclization or addition reactions. nih.gov The specific bond that cleaves is often the one that results in the most stable radical intermediate. stackexchange.com

Cycloaddition Reactions Involving the Cyclopropyl System

N-Aryl cyclopropylamines are known to participate in formal [3+2] cycloaddition reactions with olefins, a transformation that can be initiated by visible-light photoredox catalysis or photochemical activation without a catalyst. nih.govsemanticscholar.orgresearchgate.netchemrxiv.org In these reactions, the cyclopropane acts as a three-carbon synthon.

The mechanism typically involves a single electron transfer (SET) from the cyclopropylamine to a photoexcited catalyst or directly upon irradiation, forming a nitrogen-centered radical cation. chemrxiv.orgrsc.orgnih.gov This is followed by the characteristic ring-opening of the cyclopropane to form a 1,3-radical cation. This intermediate is then trapped by an olefin, leading to the formation of a five-membered ring, typically an aminocyclopentane derivative. nih.govacs.org

While the title compound is an amide rather than a simple amine, related N-sulfonyl cyclopropylamines undergo similar [3+2] cycloadditions. bris.ac.ukacs.org The reaction proceeds through the deprotonation of the sulfonamide, followed by oxidation to a nitrogen-centered radical, which initiates the ring-opening and subsequent cycloaddition cascade. bris.ac.uk This suggests a high potential for this compound to undergo analogous transformations to construct polyfunctionalized cyclopentane (B165970) systems.

Table 1: Examples of [3+2] Cycloaddition Reactions with N-Cyclopropylamine Derivatives

| Cyclopropylamine Derivative | Olefin Partner | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| N-Cyclopropylaniline | Styrene | Ru(bpz)32, visible light | Phenyl-substituted aminocyclopentane | 21-82% | nih.gov |

| N-Cyclopropylaniline | Methyl Acrylate | 365 nm LEDs (no catalyst) | Ester-substituted aminocyclopentane | Good | chemrxiv.org |

| N-Tosyl cyclopropylamine | N-Phenylmaleimide | 4CzIPN, K3PO4, visible light | Fused aminocyclopentane | 97% | bris.ac.uk |

| N-Cyclopropyl arylamine | 3-Methylene-isoindolin-1-one | DPZ, Chiral Phosphoric Acid, visible light | Spirocyclic aminocyclopentane | 80-95% | semanticscholar.org |

Intramolecular Cyclization and Heterocyclic Annulation Reactions

The strategic placement of the nitro group and the acetamide chain allows for intramolecular cyclization reactions, providing a pathway to synthesize heterocyclic ring systems. A prominent potential transformation is the synthesis of benzoxazinones. organic-chemistry.orgchemistryviews.org

This can be achieved through a reductive cyclization pathway. The first step involves the reduction of the ortho-nitro group to an amino group (-NH2). A wide range of reagents can accomplish this transformation, including catalytic hydrogenation (e.g., H2/Pd-C), or chemical reducing agents like zinc in acidic media. organic-chemistry.orgcommonorganicchemistry.comacs.org Once the amino group is formed in situ, it can undergo intramolecular nucleophilic attack on the carbonyl carbon of the amide linkage. This is followed by dehydration to yield a 1,4-benzoxazine derivative, specifically a benzoxazinone. The synthesis of benzoxazinones from anthranilic acid derivatives is a well-established strategy in heterocyclic chemistry. nih.govresearchgate.net

This intramolecular cyclization represents an efficient method for constructing bicyclic heterocycles from a suitably functionalized acyclic precursor.

Functional Group Interconversions and Derivatization

The various functional groups within this compound can be selectively modified to generate a library of new derivatives.

Nitro Group Reduction: The nitro group is highly versatile and can be reduced to several different oxidation states. wikipedia.org

Amine (-NH2): Complete reduction using reagents like H2/Pd-C, SnCl2, or Fe/HCl yields the corresponding 2-aminophenoxy derivative, a key intermediate for cyclization or further derivatization. organic-chemistry.orgcommonorganicchemistry.com

Hydroxylamine (-NHOH): Partial reduction, for example using zinc dust with ammonium (B1175870) chloride or Raney nickel with hydrazine, can afford the N-arylhydroxylamine. wikipedia.orgmdpi.com

Azo Compounds (-N=N-): Treatment with metal hydrides can lead to the formation of dimeric azo compounds. commonorganicchemistry.comwikipedia.org

Amide Group Transformations: The amide linkage can undergo several key reactions. chemistrytalk.orgsolubilityofthings.com

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield cyclopropylamine and 2-(2-nitrophenoxy)acetic acid. libretexts.org

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide carbonyl to a methylene (B1212753) group, affording the corresponding secondary amine, N-cyclopropyl-N-(2-(2-nitrophenoxy)ethyl)amine. chemistrytalk.orglibretexts.org

Dehydration: Treatment with a dehydrating agent such as thionyl chloride (SOCl2) could potentially lead to other transformations, though this is less common for secondary amides. libretexts.org

Ether Linkage Cleavage: While robust, the ether bond can be cleaved under harsh conditions, for example, using strong protic acids like HBr or Lewis acids, to yield 2-nitrophenol and an N-cyclopropyl-2-haloacetamide derivative.

These interconversions allow for the systematic modification of the molecule's structure to explore its chemical space and generate new compounds with potentially different properties.

Spectroscopic and Structural Elucidation Studies of N Cyclopropyl 2 2 Nitrophenoxy Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

Proton (¹H) NMR Spectroscopy : In the ¹H NMR spectrum of N-cyclopropyl-2-(2-nitrophenoxy)acetamide, distinct signals would be expected for each unique proton in the molecule. The aromatic protons on the 2-nitrophenoxy group would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The protons of the methylene (B1212753) group (-O-CH₂-C=O) would likely resonate in the range of δ 4.5-5.0 ppm. The methine proton of the cyclopropyl (B3062369) group (-NH-CH-) would appear further upfield, and the methylene protons of the cyclopropyl ring would show complex splitting patterns at the most upfield region (typically δ 0.5-1.0 ppm). A broad signal corresponding to the amide proton (N-H) would also be present.

Carbon-13 (¹³C) NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the amide group is typically found significantly downfield (around δ 165-170 ppm). Carbons of the aromatic ring would appear in the δ 110-160 ppm range, with the carbon attached to the nitro group being the most deshielded. The methylene carbon adjacent to the ether oxygen would be expected around δ 65-75 ppm. The carbons of the cyclopropyl group would be observed in the upfield region, with the methine carbon appearing around δ 20-30 ppm and the methylene carbons at approximately δ 5-15 ppm.

Hypothetical NMR Data Table Note: This data is predicted based on similar structures and has not been experimentally verified for the target compound.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~168.0 |

| Aromatic C-O | - | ~155.0 |

| Aromatic C-NO₂ | - | ~141.0 |

| Aromatic CH | 7.0 - 8.0 (4H, m) | 115.0 - 135.0 |

| Methylene (O-CH₂) | ~4.8 (2H, s) | ~68.0 |

| Cyclopropyl CH | ~2.7 (1H, m) | ~23.0 |

| Cyclopropyl CH₂ | 0.5 - 0.9 (4H, m) | ~7.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent protons on the aromatic ring and within the cyclopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methylene proton signals to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular fragments. For example, correlations would be expected from the methylene protons (O-CH₂) to the carbonyl carbon and to the aromatic carbon attached to the ether oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, which helps in determining the molecule's conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₂N₂O₄), HRMS would be expected to show a molecular ion peak ([M]+) or a protonated molecular peak ([M+H]+) corresponding to a highly accurate mass-to-charge ratio. This measured mass would be compared to the calculated theoretical mass to confirm the molecular formula.

Expected HRMS Data

Molecular Formula : C₁₁H₁₂N₂O₄

Calculated Monoisotopic Mass : 236.0797 g/mol

Expected [M+H]⁺ : 237.0875 m/z

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Amide N-H | N-H Stretch | ~3300 |

| Aromatic C-H | C-H Stretch | ~3100-3000 |

| Aliphatic C-H | C-H Stretch | ~3000-2850 |

| Amide C=O (Amide I) | C=O Stretch | ~1650 |

| Nitro N=O | Asymmetric Stretch | ~1520 |

| Nitro N=O | Symmetric Stretch | ~1350 |

| Aromatic C=C | C=C Stretch | ~1600, ~1475 |

The presence of a strong absorption band around 1650 cm⁻¹ would confirm the amide carbonyl group, while strong bands around 1520 cm⁻¹ and 1350 cm⁻¹ would be indicative of the nitro group. The N-H stretch of the secondary amide would be visible around 3300 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and conformation of the molecule. While no published crystal structure for this compound was found, analysis of similar compounds suggests what might be expected. For instance, studies on other acetamide (B32628) derivatives reveal common hydrogen bonding patterns, such as chains formed by intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules. researchgate.net

Crystal System and Space Group Analysis

Should a suitable single crystal of the compound be grown and analyzed, the diffraction data would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c, Pbca). For example, the related compound 2-chloro-N-(4-nitrophenoxy)acetamide crystallizes in the orthorhombic system with the space group Pbca. researchgate.net The unit cell dimensions and the arrangement of molecules within the crystal lattice would be determined, providing a complete picture of the solid-state packing.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed crystallographic data for this compound, which would provide precise measurements of bond lengths, bond angles, and dihedral angles, is not extensively available in the referenced public literature. However, analysis of structurally similar compounds allows for a theoretical discussion of the expected molecular geometry.

The molecular structure of this compound is characterized by several key structural features: a cyclopropyl ring, an acetamide linkage, and a 2-nitrophenoxy group. The bond lengths within the cyclopropyl group are anticipated to be shorter than typical alkane C-C bonds due to ring strain, approximately in the range of 1.51 Å. The C-N bond of the amide group is expected to exhibit partial double bond character, resulting in a shorter bond length compared to a typical C-N single bond.

A comprehensive understanding of these structural parameters would require dedicated crystallographic studies. The following table provides a hypothetical representation of expected bond lengths and angles based on known values for similar functional groups.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Lengths (Å) | ||||

| C-C (cyclopropyl) | C | C | ~1.51 | |

| C=O (amide) | C | O | ~1.23 | |

| C-N (amide) | C | N | ~1.33 | |

| C-O (ether) | C | O | ~1.36 | |

| N-O (nitro) | N | O | ~1.22 | |

| Bond Angles (°) | ||||

| O-C-N (amide) | O | C | N | ~122 |

| C-N-C (amide) | C | N | C | ~122 |

| C-O-C (ether) | C | O | C | ~118 |

| O-N-O (nitro) | O | N | O | ~125 |

| Dihedral Angles (°) | ||||

| Phenyl-Amide | C-C-N-C | Variable |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of this compound would be governed by a variety of intermolecular interactions. The presence of the amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making hydrogen bonding a significant factor in the crystal lattice. It is plausible that these molecules would form hydrogen-bonded chains or dimers.

The 2-nitrophenoxy group introduces the potential for π-π stacking interactions between the aromatic rings of adjacent molecules. The nitro group, being electron-withdrawing, can polarize the aromatic ring, potentially leading to offset or parallel-displaced π-π stacking arrangements. Furthermore, the oxygen atoms of the nitro group can act as weak hydrogen bond acceptors, participating in C-H···O interactions.

The following table summarizes the potential intermolecular interactions.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H (amide) | C=O (amide of another molecule) | Formation of chains or dimers, stabilizing the crystal lattice. |

| π-π Stacking | Phenyl Ring | Phenyl Ring (of another molecule) | Contributes to the packing of aromatic moieties. |

| C-H···O Interactions | C-H (various) | O (nitro/ether/carbonyl) | Further stabilization of the three-dimensional structure. |

Computational and Theoretical Investigations of N Cyclopropyl 2 2 Nitrophenoxy Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on density functional theory, provide a powerful lens through which to examine the electronic structure and reactivity of N-cyclopropyl-2-(2-nitrophenoxy)acetamide.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. The choice of the functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results.

Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be extracted. This includes the distribution of electron density, the nature of chemical bonds, and the partial atomic charges. These properties are key to understanding the molecule's stability, reactivity, and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential near the amide hydrogen.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. The spatial distribution of the HOMO and LUMO is also important, as it reveals the regions of the molecule that are most involved in electron donation and acceptance. For this compound, the HOMO is expected to be localized on the electron-rich nitrophenoxy ring, while the LUMO may be distributed over the nitro group and the amide moiety.

A hypothetical data table for FMO analysis is presented below, illustrating the type of data that would be generated from such a study.

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Conformational Analysis of the Amide Moiety and Overall Molecular Architecture

The biological activity and physical properties of a molecule are intimately linked to its three-dimensional shape or conformation. For a flexible molecule like this compound, a thorough conformational analysis is essential.

Energetic Landscape of Conformers (e.g., Z-anti Preference)

Due to rotation around single bonds, this compound can exist in multiple conformations. The amide bond itself can exist in either a Z (trans) or E (cis) configuration. For secondary amides, the Z conformation is generally more stable. Furthermore, the orientation of the substituents around the other single bonds leads to a complex energetic landscape with several local energy minima, each corresponding to a stable conformer.

Computational methods can be used to map this landscape by systematically rotating key dihedral angles and calculating the energy of the resulting structures. This allows for the identification of the global minimum energy conformation and the relative energies of other low-energy conformers. Studies on similar N-cyclopropyl amides have indicated a preference for an anti orientation of the cyclopropyl (B3062369) group relative to the carbonyl oxygen.

A hypothetical data table summarizing the relative energies of different conformers is shown below.

| Conformer | Relative Energy (kcal/mol) |

| Z-anti | 0.0 |

| Z-syn | 1.5 |

| E-anti | 4.2 |

| E-syn | 5.8 |

Influence of Cyclopropyl and Nitrophenoxy Substituents on Conformation

The specific substituents on the amide nitrogen and the carbonyl carbon have a profound influence on the conformational preferences of this compound. The small, rigid cyclopropyl group can induce unique steric and electronic effects. Research on other N-cyclopropyl amides has shown that this group can lead to unusual conformational behaviors compared to other alkyl substituents.

Reaction Mechanism Studies

Theoretical chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights into the pathways, transition states, and factors governing reactivity and selectivity. For this compound, these studies would be crucial in understanding its formation and subsequent chemical transformations.

Elucidation of Reaction Pathways and Transition States

While a specific reaction pathway for the synthesis of this compound has not been computationally modeled, general principles from related systems can be applied. The formation of the amide bond, for instance, is a well-studied reaction. A computational study on ynamide-mediated amide bond formation highlights the complexity of such reactions, revealing the crucial role of the carboxylic acid substrate in catalyzing the aminolysis step through bifunctional interactions. In the context of this compound synthesis, this suggests that the reaction between a 2-nitrophenoxyacetic acid derivative and cyclopropylamine (B47189) would likely proceed through a pathway where the reactants themselves, or added catalysts, facilitate proton transfer and stabilize the transition states.

Furthermore, the cyclopropyl group can participate in unique ring-opening and rearrangement reactions. For example, a study on the ring-expanding reaction of cyclopropyl amides with triphenylphosphine (B44618) and carbon tetrahalide showed the formation of N-substituted pyrrolidin-2-ones. acs.org This suggests that under certain conditions, the cyclopropyl ring in this compound could be susceptible to similar transformations. Computational modeling of these potential pathways would involve mapping the potential energy surface to identify the transition state structures and calculate the associated activation energies, thereby predicting the feasibility of such reactions.

Computational Prediction of Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful method for predicting the reactivity and selectivity of molecules. For this compound, DFT calculations could be employed to determine various molecular properties that correlate with reactivity. For instance, the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps can reveal the most likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, providing insights into their conformational flexibility and the influence of the surrounding environment, such as solvents.

Conformational Flexibility and Dynamic Behavior

The conformational landscape of this compound is expected to be complex due to the presence of multiple rotatable bonds. NMR studies combined with ab initio calculations on secondary N-cyclopropyl amides have revealed unexpected conformational behavior. nih.govacs.org For instance, N-cyclopropylacetamide exhibits a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond in apolar solvents, which is rare for other aliphatic secondary acetamides. nih.govacs.org This is attributed to the unique steric and electronic properties of the cyclopropyl group. Additionally, these amides tend to adopt an ortho conformation around the N-cPr bond, as opposed to the more common anti conformation. nih.govacs.org

An MD simulation of this compound would likely reveal a dynamic equilibrium between various conformers. The following table summarizes the key dihedral angles that would be of interest in such a simulation and their expected behavior based on studies of analogous compounds.

| Dihedral Angle | Description | Expected Behavior |

| O=C-N-C(cyclopropyl) | Amide bond rotation | Equilibrium between cis (E) and trans (Z) conformers, with a notable population of the cis form. |

| C-N-C(cyclopropyl)-C | Rotation around the N-cyclopropyl bond | Predominance of the ortho conformation. |

| C-O-C(phenyl)-C | Rotation around the ether linkage | Flexible, influenced by steric hindrance from the nitro group. |

| O-C(phenyl)-C-N(nitro) | Orientation of the nitro group | Likely to be mostly planar with the phenyl ring to maximize conjugation, but with some torsional motion. |

A molecular dynamics study on 2-nitrophenyl octyl ether (NPOE) and nitrobenzene (B124822) has shown that while their structural and thermodynamic properties are similar, their dynamic behaviors are quite distinct, with NPOE exhibiting a much slower dynamic response. researchgate.net This suggests that the bulky 2-nitrophenoxy group in this compound would also lead to slower conformational dynamics compared to smaller acetamides.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can have a profound impact on the conformational preferences and reactivity of a molecule. Ab initio studies on the solvent effect on diacetamide (B36884) have shown that the geometry and vibrational spectra change significantly when moving from the gas phase to a solvent medium. nih.gov This is attributed to the increasing weight of the dipolar resonance structure of the amide group in more polar solvents. nih.gov

For this compound, MD simulations in different solvents would be expected to show a shift in the conformational equilibrium. The following table outlines the predicted effects of different solvent types on the conformation of the molecule.

| Solvent Type | Predicted Effect on Conformation |

| Nonpolar (e.g., hexane) | Higher population of the cis (E) amide conformer. Less extended overall structure. |

| Polar Aprotic (e.g., DMSO) | Increased stabilization of the dipolar resonance form of the amide group, potentially favoring the trans (Z) conformer. |

| Polar Protic (e.g., water) | Formation of hydrogen bonds with the amide and nitro groups, leading to specific solvent-solute interactions that could favor particular conformations. |

A simulation study on the conformational energetics of an extractant in various solvents, including molecular solvents and ionic liquids, demonstrated that the solvent can reshape the intramolecular conformational landscape. rsc.org Specifically, nanostructured solvents like ionic liquids were found to significantly reduce the free energy penalty associated with the reorganization of the extractant into its binding conformation. rsc.org This highlights the potential for solvents to not only passively solvate this compound but to actively influence its conformational energetics and, by extension, its reactivity.

Applications of N Cyclopropyl 2 2 Nitrophenoxy Acetamide in Chemical Synthesis and Research

Potential as a Versatile Synthetic Building Block

The structure of N-cyclopropyl-2-(2-nitrophenoxy)acetamide suggests it could serve as a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic systems.

Hypothetical Precursor for the Synthesis of Novel Heterocyclic Systems

The presence of the 2-nitrophenoxy group is a key feature that could be exploited for the construction of heterocyclic rings. Reduction of the nitro group to an amine would yield an ortho-amino phenoxy derivative. This newly formed amine could then undergo intramolecular cyclization with the adjacent acetamide (B32628) functionality to form various heterocyclic structures, such as benzoxazinones or other related fused-ring systems. The cyclopropyl (B3062369) group on the amide nitrogen would be retained in the final product, potentially influencing its conformational properties and biological activity.

Postulated Intermediate for the Construction of Complex Organic Molecules

Beyond cyclization reactions, the this compound scaffold could be elaborated into more complex structures. The aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups. Furthermore, the amide bond itself can be cleaved under certain conditions to liberate the cyclopropylamine (B47189) and 2-(2-nitrophenoxy)acetic acid moieties, which could then be used in other synthetic transformations.

Speculative Contributions to Methodological Development in Organic Chemistry

New chemical compounds can often serve as testbeds for developing and understanding novel chemical reactions.

A Potential Substrate for Exploring New Reaction Methodologies

The unique combination of functional groups in this compound could make it an interesting substrate for exploring new catalytic methods. For instance, developing selective reduction methods for the nitro group in the presence of the amide and ether linkages would be a valuable contribution to organic synthesis. Additionally, C-H activation reactions on the aromatic ring or the cyclopropyl group could be explored.

A Theoretical Model Compound for Mechanistic Investigations of Amide Chemistry

The N-cyclopropyl amide functionality presents an opportunity to study the influence of the strained cyclopropyl ring on amide bond rotation and reactivity. The electronic properties of the 2-nitrophenoxy group could also modulate the reactivity of the amide, making it a useful model system for detailed mechanistic studies of amide hydrolysis, reduction, or other transformations.

Prospective Role in Specialty Chemical Development and Advanced Materials Research

While no specific applications have been documented, the structural features of this compound suggest potential avenues for exploration in materials science. The presence of the nitroaromatic group could impart interesting optical or electronic properties. It is conceivable that this compound, or polymers derived from it, could be investigated for applications in nonlinear optics or as components in charge-transporting materials. However, such applications remain speculative without experimental data.

Future Research Directions and Perspectives for N Cyclopropyl 2 2 Nitrophenoxy Acetamide

Development of Asymmetric Synthetic Routes

Currently, the synthesis of N-cyclopropyl-2-(2-nitrophenoxy)acetamide does not specifically control stereochemistry. However, the development of asymmetric synthetic routes is a crucial next step to potentially enhance its biological activity and specificity. Chiral catalysts, such as organocatalysts or transition-metal complexes, could be employed to introduce stereocenters in a controlled manner. For instance, an asymmetric etherification reaction between a chiral precursor and 2-nitrophenol (B165410) could be a viable strategy.

Potential Asymmetric Strategies:

| Strategy | Catalyst Type | Potential Outcome |

| Asymmetric Etherification | Chiral Phase-Transfer Catalyst | Enantioselective formation of the C-O bond. |

| Kinetic Resolution | Chiral Amidase | Separation of racemic mixtures to yield enantiopure acetamide (B32628). |

| Chiral Auxiliary Approach | Covalently attached chiral group | Diastereoselective synthesis followed by removal of the auxiliary. |

The successful development of these routes would provide access to enantiomerically pure forms of this compound, enabling a more detailed investigation of its stereochemistry-dependent properties.

Exploration of Novel Reactivity via Photocatalysis or Electrochemistry

Modern synthetic methods like photocatalysis and electrochemistry offer green and efficient alternatives to traditional synthesis. These techniques could unlock novel reactivity for this compound. The nitro group, for instance, is highly susceptible to reduction, which can be precisely controlled using electrochemical methods to yield various products, such as the corresponding nitroso, hydroxylamino, or amino derivatives.

Photocatalysis could be used to functionalize the aromatic ring through C-H activation, allowing for the introduction of new substituents. This would bypass the need for pre-functionalized starting materials and enable the creation of a diverse library of derivatives.

Potential Photoredox and Electrochemical Reactions:

| Technique | Targeted Moiety | Potential Transformation |

| Electrochemistry | Nitro Group | Selective reduction to amino or hydroxylamino groups. |

| Photocatalysis | Aromatic Ring | C-H functionalization to introduce alkyl or aryl groups. |

| Electrochemistry | Amide Bond | Oxidative or reductive cleavage under specific conditions. |

Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry is a powerful tool for predicting reaction outcomes and designing synthetic routes. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms, predict transition states, and calculate activation energies for the synthesis of this compound. This predictive capability can significantly reduce the amount of empirical experimentation required.

Furthermore, molecular docking studies could be performed to predict the binding of this compound and its derivatives to biological targets, guiding the design of new compounds with potentially enhanced therapeutic effects.

Applications of Computational Modeling:

| Modeling Technique | Application | Predicted Outcome |

| DFT Calculations | Reaction Mechanism Studies | Lowest energy pathway for synthesis. |

| Molecular Docking | Binding to Target Proteins | Prediction of binding affinity and mode. |

| QSAR Modeling | Structure-Activity Relationship | Correlation of structural features with biological activity. |

Integration with Flow Chemistry and Automation for Scalable Production

For the large-scale production of this compound, transitioning from batch to continuous flow chemistry offers numerous advantages. Flow chemistry allows for better control over reaction parameters, improved safety, and higher yields. The synthesis could be automated by integrating online monitoring and feedback loops, ensuring consistent product quality.

A potential flow process would involve pumping the reactants through heated microreactors, followed by in-line purification, leading to a streamlined and efficient manufacturing process.

Comparison of Batch vs. Flow Synthesis:

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult | Straightforward |

| Safety | Higher Risk | Improved Safety |

| Process Control | Limited | Precise Control |

| Yield | Variable | Often Higher and More Consistent |

Investigation of Derivatives for New Chemical Entities and Probes

The core structure of this compound is an excellent scaffold for the development of new chemical entities and chemical probes. eubopen.org By systematically modifying different parts of the molecule, such as the cyclopropyl (B3062369) group, the amide linker, and the nitrophenyl ring, a library of derivatives can be synthesized. These derivatives could be screened for a wide range of biological activities.

For example, attaching fluorescent tags or biotin (B1667282) labels could transform the molecule into a chemical probe for studying biological processes. The synthesis of various acetamide derivatives has been a strategy in the development of new therapeutic agents. archivepp.comnih.gov

Potential Derivative Classes and Their Applications:

| Derivative Class | Modification | Potential Application |

| Bioisosteres | Replacement of the nitro group with other electron-withdrawing groups. | Modulating electronic properties and metabolic stability. |

| Analogs | Variation of the N-alkyl substituent. | Exploring structure-activity relationships. |

| Chemical Probes | Introduction of reporter groups. | Use in biochemical assays and imaging. |

Q & A

Q. Basic

- ¹H NMR :

- Cyclopropyl protons appear as a multiplet at δ 0.45–0.66 ppm (4H, two CH₂ groups).

- The nitrophenoxy aromatic protons show distinct splitting due to the electron-withdrawing nitro group (e.g., δ 7.5–8.5 ppm for ortho-substituted nitrobenzene).

- The acetamide methylene (CH₂) resonates at δ 3.8–4.2 ppm .

- HRMS : A molecular ion peak at m/z 289 [M+H]⁺ confirms the molecular formula C₁₁H₁₂N₂O₄ .

What strategies optimize reaction yield when introducing the cyclopropyl group during synthesis?

Advanced

The cyclopropyl moiety is introduced via CDI-mediated coupling () or alkylation of cyclopropylamine with α-haloacetamides. Optimization strategies include:

- Catalyst use : Pd(dppf)Cl₂ in Suzuki couplings for boronate-containing derivatives (e.g., Example 81 in ).

- Protecting groups : Temporary protection of the nitro group during cyclopropane ring formation to prevent side reactions.

- Solvent polarity : THF or dioxane enhances intermediate stability .

How can researchers address contradictions in reported synthetic methods, such as varying yields or purification protocols?

Advanced

Discrepancies often arise from:

- Impurity profiles : Column chromatography (PE/EA gradients) vs. recrystallization may selectively remove byproducts (e.g., unreacted 2-nitrophenol) .

- Scale differences : Milligram-scale syntheses (e.g., 55% yield in ) may underperform compared to optimized industrial protocols.

- Catalytic systems : Pd-based catalysts () improve reproducibility in cross-coupling steps.

What are the methodological considerations for reducing the nitro group in this compound to an amine?

Advanced

The nitro group can be reduced to an amine for downstream functionalization (e.g., drug intermediates). A validated approach includes:

- Iron powder reduction : Under acidic conditions (HCl/EtOH), Fe⁰ reduces nitro to amine, as seen in for similar compounds.

- Catalytic hydrogenation : Pd/C or Raney Ni under H₂ gas (1–3 atm) at 25–50°C.

Critical parameters : - pH control to prevent over-reduction.

- Monitoring via TLC or HPLC to avoid diamine byproducts .

How does the nitro group influence the compound’s reactivity in further functionalization?

Advanced

The nitro group acts as:

- Electron-withdrawing group : Directs electrophilic substitution to meta positions in the phenoxy ring.

- Redox-active site : Enables conversion to amines, hydroxylamines, or azides for click chemistry.

- Steric hindrance : May limit access to the acetamide carbonyl in nucleophilic acyl substitutions.

What computational or experimental methods validate the compound’s potential as a pharmacophore in drug discovery?

Q. Advanced

- Molecular docking : Simulations (e.g., AutoDock Vina) assess binding affinity to target proteins (e.g., enzymes involved in inflammation or cancer).

- ADMET profiling : Predicts pharmacokinetics using SwissADME or ADMETLab.

- In vitro assays : Test antimicrobial activity via MIC assays or cytotoxicity against cancer cell lines (e.g., MTT assay) .

How can researchers mitigate challenges in scaling up synthesis while maintaining purity?

Q. Advanced

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitration or cyclopropanation).

- Green solvents : Replace acetone with cyclopentyl methyl ether (CPME) for safer large-scale use.

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression in real time .

What are the key differences in synthetic routes between academic and industrial settings?

Q. Advanced

| Parameter | Academic Approach | Industrial Approach |

|---|---|---|

| Scale | Milligram to gram (≤10 g) | Kilogram to ton |

| Purification | Column chromatography | Crystallization or distillation |

| Catalysts | Homogeneous (e.g., Pd) | Heterogeneous (e.g., immobilized Pd) |

| Cost focus | Yield optimization | Solvent recovery and waste minimization |

How can researchers resolve conflicting spectral data (e.g., NMR shifts) reported in literature?

Q. Advanced

- Reference compounds : Synthesize and compare with known analogs (e.g., N-cyclopropyl-2-phenoxyacetamide in ).

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ for consistent peak referencing.

- 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments (e.g., distinguishing acetamide CH₂ from aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.